Nicotinamide, 4-(2-chloroethylthio)-

Description

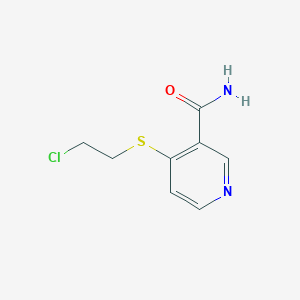

4-(2-Chloroethylthio)nicotinamide is a modified derivative of nicotinamide (vitamin B3) featuring a 2-chloroethylthio substituent at the 4-position of the pyridine ring. This compound is part of a broader class of nicotinamide derivatives designed for industrial and pharmaceutical applications, including use as intermediates in polymer synthesis or bioactive agents. Its molecular structure combines the nicotinamide backbone with a sulfur-containing chloroethyl group, which may enhance reactivity or alter solubility compared to unmodified nicotinamide .

Properties

CAS No. |

13096-17-8 |

|---|---|

Molecular Formula |

C8H9ClN2OS |

Molecular Weight |

216.69 g/mol |

IUPAC Name |

4-(2-chloroethylsulfanyl)pyridine-3-carboxamide |

InChI |

InChI=1S/C8H9ClN2OS/c9-2-4-13-7-1-3-11-5-6(7)8(10)12/h1,3,5H,2,4H2,(H2,10,12) |

InChI Key |

XFGRHZNYHVXJJG-UHFFFAOYSA-N |

SMILES |

C1=CN=CC(=C1SCCCl)C(=O)N |

Canonical SMILES |

C1=CN=CC(=C1SCCCl)C(=O)N |

Other CAS No. |

13096-17-8 |

Synonyms |

4-(2-Chloroethylthio)nicotinamide |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Similar Nicotinamide Derivatives

Structural and Functional Differences

The table below highlights key structural variations and properties among 4-(2-chloroethylthio)nicotinamide and its analogs:

| Compound Name | Substituent(s) | CAS Number | Purity | Key Applications |

|---|---|---|---|---|

| 4-(2-Chloroethylthio)nicotinamide | 4-(2-chloroethylthio) | Not specified† | ≥99% | Polymer intermediates, synthesis |

| 2-Hydroxy-6-(trifluoromethyl)nicotinamide | 2-hydroxy, 6-(trifluoromethyl) | 185984-09-6 | ≥99% | Pharmaceutical intermediates |

| N-Ethyl-N-methyl-2-(1-piperazinyl)nicotinamide | N-ethyl, N-methyl, 2-piperazinyl | 120014-50-0 | ≥99% | Bioactive compound research |

| Nicotinamide ribose | Ribose-linked | 23111-00-4 | ≥99% | Nutraceutical formulations |

Key Observations:

- In contrast, 2-hydroxy-6-(trifluoromethyl)nicotinamide contains electron-withdrawing groups (trifluoromethyl and hydroxyl), which may improve stability or alter binding affinity in drug design .

- Bioactivity : Derivatives like N-ethyl-N-methyl-2-(1-piperazinyl)nicotinamide incorporate nitrogen-rich moieties (piperazinyl), which are common in CNS-targeting pharmaceuticals, suggesting divergent applications compared to the sulfur/chlorine-focused 4-(2-chloroethylthio) analog .

Industrial and Commercial Profiles

- Purity and Packaging : All listed compounds are produced at ≥99% purity (industrial grade) and packaged in 25 kg drums, indicating standardized manufacturing processes for bulk industrial use .

- Pricing : While 4-(2-chloroethylthio)nicotinamide’s price is unspecified, N-ethyl-N-methyl-2-(1-piperazinyl)nicotinamide is listed at $0.1/kg EXW, reflecting cost variations based on substituent complexity and demand .

Research and Development Considerations

- Data Gaps: Detailed mechanistic studies or pharmacokinetic data for 4-(2-chloroethylthio)nicotinamide are absent in the provided sources.

- Safety and Handling : The chloroethylthio group may pose toxicity risks, necessitating rigorous safety protocols during industrial handling compared to less halogenated analogs like nicotinamide ribose.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.